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Introduction and Biological Significance

Lycopene, a potent antioxidant carotenoid found predominantly in tomatoes and other red fruits, exists

primarily in the all-E (all-trans) configuration in raw plant materials. However, recent research has

demonstrated that Z-isomers (cis-isomers) of lycopene exhibit significantly higher bioavailability and

bioaccessibility compared to their all-E counterpart. In fact, studies have shown that Z-isomers account for

more than 50% of total lycopene in human serum and tissues despite representing less than 10% in raw

tomatoes, indicating preferential absorption and/or in vivo isomerization [1] [2]. This enhanced

bioavailability translates to superior health benefits, including increased antioxidant capacity, improved

anticancer activity, and enhanced cardioprotective effects [3].

The isomerization process is significantly enhanced by certain food-derived sulfur compounds that act as

natural catalysts. These compounds, including polysulfides and isothiocyanates, facilitate the conversion of

all-E-lycopene to Z-isomers through mechanisms involving thiyl radical formation or electrophilic attack on

the lycopene carbon chain [1] [4]. This document provides comprehensive application notes and detailed

experimental protocols for leveraging food-derived sulfur compounds to enhance lycopene Z-isomerization

in various food systems, particularly focusing on tomato-based products. The protocols are designed for

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 13 Tech Support

https://www.smolecule.com/products/s3349316?utm_src=pdf-body
https://www.smolecule.com/products/s3349316?utm_src=pdf-interest
https://www.mdpi.com/2304-8158/10/7/1444
https://www.sciencedirect.com/science/article/abs/pii/S2212429224005807
https://pmc.ncbi.nlm.nih.gov/articles/PMC9929522/
https://www.mdpi.com/2304-8158/10/7/1444
https://www.nature.com/articles/s41598-019-44177-4
https://www.smolecule.com/products/s3349316?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


researchers, food scientists, and product development professionals seeking to develop functional foods with

enhanced lycopene bioavailability.

Catalyst Screening and Efficiency

Food-Derived Sulfur Compounds as Isomerization Catalysts

Extensive screening of sulfur-containing compounds and natural food ingredients has identified several

highly effective catalysts for lycopene Z-isomerization. The table below summarizes the efficiency of

various pure sulfur compounds and their natural sources in promoting Z-isomer formation under thermal

conditions (typically 80°C for 1 hour).

Table 1: Efficiency of Sulfur-Containing Compounds in Promoting Lycopene Z-Isomerization

Compound
Category

Specific
Compound/Food Source

Z-Lycopene
Content (%)

Key Isomers
Formed

References

Pure Sulfur
Compounds

Alliin 68.91-77.1% 5-Z, 9-Z, 13-Z [5] [6]

Allicin 77.1% 5-Z, 9-Z, 13-Z [5]

Sulforaphane 75.84% 5-Z, 9-Z [5] [2]

Allyl isothiocyanate (AITC) Significant
increase

5-Z, 9-Z, 13-Z [1]

Dimethyl trisulfide (DMTS) Significant
increase

5-Z, 9-Z, 13-Z [1]

Natural Food
Ingredients

Garlic (fresh) 59.8-67.7% 5-Z, 9-Z, 13-Z [4]

Onion (fresh) 57.9-67.4% 5-Z, 9-Z, 13-Z [4]

Shiitake mushroom 44.2% 5-Z, 9-Z, 13-Z [1] [4]
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Compound
Category

Specific
Compound/Food Source

Z-Lycopene
Content (%)

Key Isomers
Formed

References

Wasabi 61.1% 5-Z, 9-Z [4]

Leek 50.4% 5-Z, 9-Z, 13-Z [4]

Broccoli sprouts Significant

increase

5-Z, 9-Z [2]

Seaweeds (Saccharina

sp.)

66.5-82.8% 5-Z, 9-Z, 13-Z [4]

Bioaccessibility Enhancement

The enhancement of lycopene bioaccessibility through Z-isomerization represents a critical outcome of these

catalytic processes. Research has demonstrated a direct correlation between Z-isomer content and

bioaccessibility, as quantified by the partition factor (PF) in simulated digestion models.

Table 2: Bioaccessibility and Bioactivity of Z-Isoomer-Rich Lycopene

Lycopene
Sample

Z-Isomer
Content

Bioaccessibility
(Partition Factor)

Antioxidant
Activity

Anticancer
Activity
(HepG2 Cell
Viability)

References

Standard

lycopene

5% 0.15 Baseline 45% at 20

μg/mL

[3]

Thermally

treated
lycopene

30% 0.28 1.8× increase 35% at 20

μg/mL

[3]

Z-isomer
rich

lycopene

55% 0.41 2.5× increase 22.54% at 20
μg/mL

[3]
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Lycopene
Sample

Z-Isomer
Content

Bioaccessibility
(Partition Factor)

Antioxidant
Activity

Anticancer
Activity
(HepG2 Cell
Viability)

References

Tomato pulp

+ garlic juice

59.57%

(increased
from 12.14%)

Significant

improvement
(p<0.01)

Not specified Not specified [5]

Reaction Parameter Optimization

Effects of Critical Process Parameters

The efficiency of lycopene Z-isomerization is influenced by several critical parameters that must be

optimized for maximum conversion. The following table summarizes the effects of these key parameters and

their optimal ranges based on experimental findings.

Table 3: Optimization of Critical Parameters for Lycopene Z-Isomerization

Parameter
Effect on
Isomerization

Optimal
Range

Effect on Degradation References

Temperature Increases isomerization

rate exponentially

80-100°C Significant degradation

above 120°C

[1] [7]

Heating Time Increases Z-isomer

yield up to equilibrium

60-120

minutes

Prolonged heating

(>180 min) increases
degradation

[2] [7]

Catalyst
Concentration

Higher concentration
increases isomerization

rate

0.5-2 mg/g in
final mixture

High concentrations
may promote

degradation

[1]
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Parameter
Effect on
Isomerization

Optimal
Range

Effect on Degradation References

Oil Content Essential for

isomerization; acts as
reaction medium

5-10% of

total mixture

Protects against

degradation when
present

[4] [7]

Oxygen
Exposure

Minimal direct effect on
isomerization

Absence
preferred

Significant degradation
when present

[1] [7]

Detailed Parameter Effects

Temperature Effect: Research demonstrates that the isomerization rate increases significantly with

temperature, with the optimal range between 80-100°C. At 40°C, minimal isomerization occurs, while

temperatures above 120°C cause substantial lycopene degradation [1]. The percentage of Z-isomers

can increase from approximately 30% at 60°C to over 70% at 100°C when effective catalysts are

present.

Time Dependence: The isomerization reaction follows first-order kinetics, with the Z-isomer content

increasing rapidly during the initial 60 minutes and gradually approaching equilibrium after 90-120

minutes. Extended heating beyond 120 minutes provides minimal additional isomerization while

potentially increasing degradation side reactions [2].

Catalyst Concentration: The relationship between catalyst concentration and isomerization efficiency

is dose-dependent up to a saturation point of approximately 1-2 mg/g in the final mixture. Beyond this

point, no significant enhancement in Z-isomer yield is observed, and degradation may be accelerated

[1].

Experimental Protocols

Protocol 1: Simulated Food System for Screening Sulfur
Compounds
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This protocol describes a simulated food system ideal for screening the efficacy of various sulfur-containing

compounds in promoting lycopene Z-isomerization while minimizing interference from complex food

matrices.

4.1.1 Materials and Reagents

All-E-lycopene standard (HPLC purity >98%)

Medium-chain triglyceride (MCT) oil or extra virgin olive oil
Sulfur-containing compounds: alliin, allicin, sulforaphane, allyl isothiocyanate (AITC), dimethyl

trisulfide (DMTS)
Plant extracts: garlic juice, leek extract, shiitake extract, wasabi extract, horseradish extract

Organic solvents: methanol, acetonitrile, methyl tert-butyl ether (MTBE), hexane, ethyl acetate (HPLC
grade)

Nitrogen gas for purging
Glass vials with Teflon-lined caps (20 mL)

4.1.2 Equipment

Water bath with temperature control (±0.5°C)
High-performance liquid chromatography (HPLC) system with photodiode array detector

Analytical balance (±0.0001 g)
Centrifuge

Vortex mixer
Ultrasonic bath

4.1.3 Procedure

Preparation of Oil Phase: Dissolve all-E-lycopene standard in MCT oil at a concentration of 400-500

μg/mL using gentle heating (40°C) and sonication to ensure complete dissolution.

Aqueous Phase Preparation: Prepare aqueous solutions of sulfur-containing compounds at

appropriate concentrations (typically 1-5 mg/mL in distilled water). For plant extracts, use fresh juice

or aqueous extracts standardized for sulfur compound content.

Reaction System Assembly: Combine the oil phase and aqueous phase in a 3:1 ratio (v/v) in glass

vials. The final concentration of sulfur compounds should be 0.5-2 mg/g in the total mixture.

Oxygen Removal: Purge the headspace of each vial with nitrogen gas for 1-2 minutes before sealing

tightly to minimize oxidative degradation.
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Thermal Treatment: Incubate the samples in a water bath at 80-100°C for 60-120 minutes with

occasional shaking.

Reaction Termination: Immediately cool the samples in an ice-water bath to stop the reaction.

Sample Extraction: Add 5 mL of hexane:acetone (1:1, v/v) to each sample, vortex for 2 minutes, and

centrifuge at 4000 × g for 10 minutes. Collect the organic layer and repeat the extraction twice.

Combine the organic phases and evaporate under nitrogen stream.

HPLC Analysis: Redissolve the residue in 1 mL of MTBE:methanol (1:1, v/v) and analyze by HPLC

using the method described in Section 6.1.

Protocol 2: Tomato Pulp Processing with Garlic Juice

This protocol describes the application of garlic juice as a food-grade catalyst for enhancing Z-isomerization

in tomato pulp, representing a practical approach for developing functional tomato products.

4.2.1 Materials

Fresh, ripe tomatoes or tomato puree

Fresh garlic bulbs
Medium-chain triglyceride (MCT) oil or extra virgin olive oil

Nitrogen gas

4.2.2 Equipment

Blender or food processor

Water bath with temperature control
Centrifuge

HPLC system with photodiode array detector
Glass containers with lids

4.2.3 Procedure

Garlic Juice Preparation: Peel and crush fresh garlic bulbs, then juice using a commercial juicer or

mortar and pestle followed by centrifugation at 10,000 × g for 15 minutes. Collect the supernatant and

determine the alliin content (typically 21.20 mg/g in selected varieties) [5].
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Tomato Pulp Preparation: Wash and chop fresh tomatoes, then blend into a homogeneous pulp.

Determine the initial lycopene content and Z-isomer percentage (typically 12.14% in untreated pulp).

Reaction Mixture Preparation: Combine tomato pulp, garlic juice, and MCT oil in a ratio of 85:10:5

(w/w/w). For control samples, replace garlic juice with distilled water.

Oxygen Removal and Thermal Treatment: Transfer the mixture to glass containers, purge with

nitrogen gas, seal tightly, and heat at 80-90°C for 60-90 minutes in a water bath with occasional

mixing.

Cooling and Storage: Immediately cool the processed tomato pulp in an ice-water bath and store at

-20°C until analysis.

Lycopene Extraction and Analysis: Extract lycopene using the method described in Section 6.1 and

analyze by HPLC.

Analytical Methods

HPLC Analysis of Lycopene Isomers

Accurate quantification of lycopene isomers is essential for evaluating isomerization efficiency. The

following method provides excellent separation of all-E and major Z-isomers of lycopene.

5.1.1 HPLC Conditions

Column: C30 reversed-phase column (4.6 × 250 mm, 5 μm) or Cosmosil Cholester column (4.6 ×

250 mm, 5 μm)
Mobile Phase: Acetonitrile:methanol:MTBE (50:45:5, v/v/v) or acetonitrile:tetrahydrofuran (83:17, v/v)

Flow Rate: 1.0 mL/min
Column Temperature: 25°C

Detection: 472 nm (lycopene specific) and 360 nm (characteristic of cis-isomers)
Injection Volume: 20 μL

Run Time: 40 minutes

5.1.2 Identification and Quantification
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Identify lycopene isomers by comparing retention times and spectral characteristics with authentic

standards when available.
Use UV-visible spectral data, particularly the ratio of peak heights at 360 nm (cis-peak) to the major

absorption peak, to confirm Z-isomers.
Quantify individual isomers using calibration curves prepared from all-E-lycopene standard, applying

appropriate relative response factors for Z-isomers when available.

Bioaccessibility Assessment

The bioaccessibility of lycopene isomers can be evaluated using an in vitro digestion model followed by

quantification of the micellarized fraction.

5.2.1 Procedure

Simulated Digestion: Subject the processed tomato samples to a standardized in vitro digestion model

simulating gastric and intestinal phases.

Micelle Separation: Centrifuge the intestinal digest at 10,000 × g for 1 hour at 4°C to separate the

micellar phase.

Extraction and Quantification: Extract lycopene from the micellar phase and quantify by HPLC as

described in Section 6.1.

Calculation: Calculate bioaccessibility as the percentage of total lycopene recovered in the micellar

phase relative to the original content in the sample.

Pathway Diagrams and Workflows

Experimental Workflow for Lycopene Z-Isomerization

The following diagram illustrates the complete experimental workflow for screening and optimizing

lycopene Z-isomerization using food-derived sulfur compounds:
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Figure 1: Experimental Workflow for Lycopene Z-Isomerization
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Click to download full resolution via product page

Mechanism of Sulfur-Compound Catalyzed Isomerization

The following diagram illustrates the proposed mechanism of sulfur-compound catalyzed isomerization of

lycopene:

Figure 2: Mechanism of Sulfur-Compound Catalyzed Lycopene Isomerization
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Conclusion and Applications

The application of food-derived sulfur compounds represents a safe, effective, and natural approach for

enhancing the Z-isomerization of lycopene in tomato-based products and other lycopene-containing food

systems. The protocols outlined in this document provide researchers with standardized methods for

screening potential catalysts, optimizing reaction conditions, and evaluating the outcomes in terms of both

isomerization efficiency and bioaccessibility enhancement.

The significant improvement in lycopene bioaccessibility achieved through Z-isomerization (from

approximately 4.91% to over 77% Z-isomer content with optimal catalysts) translates to potentially

substantial health benefits for consumers [5]. Furthermore, the use of food-grade catalysts such as garlic

juice, broccoli sprouts, and shiitake mushroom eliminates safety concerns associated with chemical catalysts

while providing additional bioactive compounds.

These application notes and protocols should serve as a foundation for developing functional food products

with enhanced nutritional value, particularly for populations seeking to maximize the health benefits of

lycopene-rich foods. Future research directions should focus on scaling up these processes for industrial

applications, optimizing organoleptic properties, and conducting clinical trials to validate the health benefits

observed in in vitro studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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